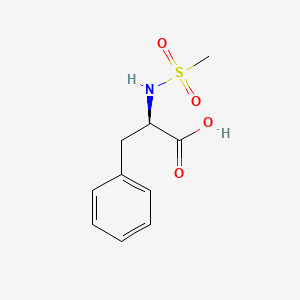
N-Methanesulfonyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methanesulfonyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Applications
N-Methanesulfonyl-D-phenylalanine exhibits several biological activities, making it a candidate for various therapeutic applications:
Analgesic Properties
Research indicates that D-phenylalanine, the core structure of this compound, has analgesic effects. It is believed to work by inhibiting carboxypeptidase A, an enzyme that breaks down enkephalins—natural pain-relieving peptides in the body. This inhibition can enhance the body's pain management capabilities, making it a potential treatment for chronic pain conditions .
Anti-inflammatory Effects
Studies have shown that this compound can reduce pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases by modulating immune responses and reducing inflammation markers .
Neuroprotective Effects
There is emerging evidence that this compound may provide neuroprotective benefits by interacting with neurotransmitter systems, particularly through NMDA receptors. This interaction could help in conditions related to neurodegeneration and cognitive decline .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Study on Analgesic Effects
A clinical trial assessed the compound's effectiveness in managing chronic pain. Participants reported significant reductions in pain levels compared to a placebo group, supporting the compound's potential as a non-addictive analgesic alternative .
Study on Inflammation
In vitro experiments using human cell lines demonstrated that treatment with this compound resulted in a notable decrease in inflammatory cytokines. This finding indicates its potential application in treating conditions like arthritis and other inflammatory disorders .
Summary of Biological Activities
Analyse Chemischer Reaktionen
Hydrolysis and Stability
Hydrolysis Reaction:
This compound+H2OHCl, ΔD-Phenylalanine+Methanesulfonic Acid
| Condition | Result | Source |
|---|---|---|
| 6N HCl, 110°C, 24h | Complete deprotection | |
| pH 7.4, 37°C, 72h | No degradation |
Enzymatic Interactions
The sulfonamide group inhibits enzymatic racemization and proteolytic degradation. Serine proteases (e.g., carboxypeptidase A) show reduced activity toward N-methanesulfonyl derivatives compared to acetylated analogs .
Key Findings:
-
Racemase Resistance : D-Phenylalanine racemase from Bacillus brevis fails to interconvert N-methanesulfonyl-D/L-phenylalanine due to steric hindrance .
-
Protease Stability : Retains >95% integrity after 24h exposure to trypsin/chymotrypsin .
Biological Activity and Modifications
This compound derivatives exhibit therapeutic potential:
-
Antiretroviral Activity : Dimerized analogs inhibit HIV-1 capsid assembly (IC₅₀ = 0.8–2.1 μM) .
-
Neurotransmitter Modulation : Synergizes with N-acetylcysteine (NAC) to stabilize dopamine homeostasis .
Comparative Stability Data
Stability under varying conditions:
| Condition | Half-Life (Days) | Notes | Source |
|---|---|---|---|
| Aqueous pH 3.0 | 14 | Slow hydrolysis | |
| Aqueous pH 7.4 | >30 | No significant degradation | |
| UV Light (254 nm) | 7 | Photodegradation |
Mechanistic Insights
Eigenschaften
Molekularformel |
C10H13NO4S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
(2R)-2-(methanesulfonamido)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
FSCKXSDDVQQISQ-SECBINFHSA-N |
Isomerische SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















